8-Aminoquinoline-7-carbonitrile
Overview
Description
8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
Synthesis Analysis
The synthesis of substituted 8-aminoquinoline is of great importance. The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Chemical Reactions Analysis
8-Aminoquinoline has been used as auxiliary chelating directing groups to assist C–H functionalization/activation . This provides a powerful tool for the synthesis of a variety of molecules .Physical and Chemical Properties Analysis
8-Aminoquinoline is a pale yellow solid . It has a density of 1.337 g/cm^3 . The melting point is 65 °C (149 °F; 338 K) .Safety and Hazards
8-Aminoquinoline may cause respiratory irritation, serious eye irritation, and skin irritation . It is suspected of causing genetic defects . Special precautions should be taken while handling it, including wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
8-Aminoquinoline and its derivatives have been tested for anti-malaria activity . The derivatives primaquine, tafenoquine, and pamaquine are still used routinely worldwide as part of the treatment of Plasmodium vivax and Plasmodium ovale malaria . Tafenoquine was approved for medical use in Australia and in the United States in 2018 . Future research may focus on the development of 8-Aminoquinoline analogs with broader efficacy and reduced toxicity .
Properties
IUPAC Name |
8-aminoquinoline-7-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-8-4-3-7-2-1-5-13-10(7)9(8)12/h1-5H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOULIPXAYDHVEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C#N)N)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540878 | |
Record name | 8-Aminoquinoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98012-85-2 | |
Record name | 8-Aminoquinoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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